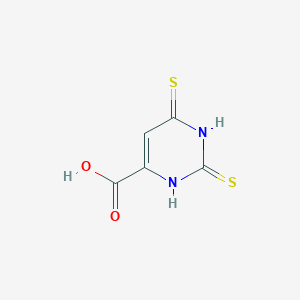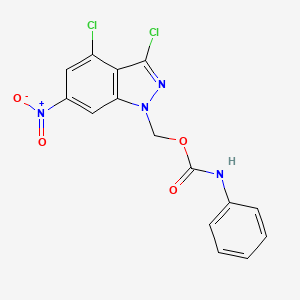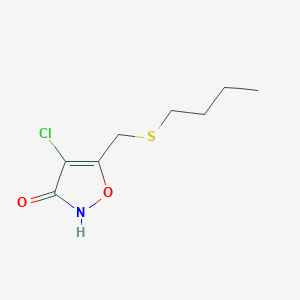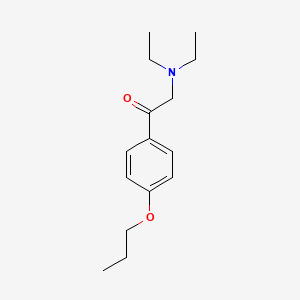
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfanylidene groups attached to a tetrahydropyrimidine ring, which also bears a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate dithiocarbamate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to ensure high yield and purity. This can include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene groups can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzimidazole-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: Exhibits high-temperature spin crossover and is used in the synthesis of coordination compounds.
Uniqueness
2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its dual sulfanylidene groups and tetrahydropyrimidine ring structure
Eigenschaften
CAS-Nummer |
6307-60-4 |
|---|---|
Molekularformel |
C5H4N2O2S2 |
Molekulargewicht |
188.2 g/mol |
IUPAC-Name |
2,4-bis(sulfanylidene)-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S2/c8-4(9)2-1-3(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11) |
InChI-Schlüssel |
OJKZXFLPCKBOIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)NC1=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)

![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)




![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)

